molecular formula C11H9N3OS B348535 [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile CAS No. 330827-69-5

[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile

Cat. No.: B348535
CAS No.: 330827-69-5
M. Wt: 231.28g/mol
InChI Key: KKZOJRVRICGRJA-UHFFFAOYSA-N
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Description

[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile typically involves the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization and subsequent functionalization. One common method involves the use of choline chloride:urea deep eutectic solvent (DES) and microwave-induced synthesis . The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The thiol group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile can be compared with other quinazolinone derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile is a compound derived from the quinazoline family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of anthranilic acid with isothiocyanates under specific conditions. Recent studies have reported eco-friendly synthetic routes using deep eutectic solvents (DES), which enhance yield and reduce environmental impact .

Antitumor Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant antitumor properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines. Notably, it showed a low IC50 value against HL-60 leukemia cells, indicating potent cytotoxic effects .
Cell LineIC50 (µM)
HL-6012.11
MDA-MB-23110.35
A5495.44
MCF-77.15

These results suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in certain cell lines, disrupting the normal cell cycle progression .

Antimicrobial Activity

In addition to its antitumor properties, this compound exhibits antimicrobial activity against various pathogens:

  • Mycobacterium tuberculosis : The compound demonstrated moderate inhibitory activity against M. tuberculosis, suggesting potential use as an antitubercular agent .
  • Bacterial Infections : Preliminary findings indicate effectiveness against several bacterial strains, highlighting its broad-spectrum antimicrobial potential.

Case Studies

Several case studies have explored the biological activity of quinazoline derivatives similar to this compound:

  • Study on Anticancer Properties : A study evaluated a series of quinazoline derivatives for their cytotoxicity against multiple cancer cell lines, revealing that compounds with similar structures exhibited significant growth inhibition .
  • Antimycobacterial Research : Another investigation focused on the structure–activity relationship (SAR) of quinazoline derivatives against M. tuberculosis, emphasizing the importance of specific substituents for enhancing antimicrobial efficacy .

Properties

IUPAC Name

2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c1-14-10(15)8-4-2-3-5-9(8)13-11(14)16-7-6-12/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZOJRVRICGRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327631
Record name 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660473
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

330827-69-5
Record name 2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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